molecular formula C11H13IO3 B14789828 Ethyl 2-(2-iodophenoxy)propanoate

Ethyl 2-(2-iodophenoxy)propanoate

Cat. No.: B14789828
M. Wt: 320.12 g/mol
InChI Key: BKVZDVOZVJQXME-UHFFFAOYSA-N
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Description

Ethyl 2-(2-iodophenoxy)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features an iodine atom attached to a phenoxy group, which is further connected to a propanoate ester. The molecular formula for this compound is C11H13IO3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-iodophenoxy)propanoate can be synthesized through various methods. One common approach involves the reaction of 2-iodophenol with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-iodophenoxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azido or cyano derivatives.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of quinones

Scientific Research Applications

Ethyl 2-(2-iodophenoxy)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-(2-iodophenoxy)propanoate involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as increased molecular weight and potential for halogen bonding. These characteristics make it valuable in specific synthetic and research applications .

Properties

Molecular Formula

C11H13IO3

Molecular Weight

320.12 g/mol

IUPAC Name

ethyl 2-(2-iodophenoxy)propanoate

InChI

InChI=1S/C11H13IO3/c1-3-14-11(13)8(2)15-10-7-5-4-6-9(10)12/h4-8H,3H2,1-2H3

InChI Key

BKVZDVOZVJQXME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC=C1I

Origin of Product

United States

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